

Technical Guide: Synthesis and Characterization of N-(2-Bromophenyl)butanamide

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Compound of Interest

Compound Name: *N*-(2-bromophenyl)butanamide

CAS No.: 443122-64-3

Cat. No.: B182623

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Executive Summary

N-(2-bromophenyl)butanamide (CAS: 443122-64-3) is a critical amide intermediate used primarily in the synthesis of nitrogen-containing heterocycles. Structurally, it consists of an ortho-brominated aniline ring acylated with a butyryl chain.^[1] Its strategic value lies in the ortho-bromo handle, which serves as an initiation point for Palladium-catalyzed intramolecular cyclizations (Heck, Buchwald-Hartwig) to generate oxindoles, indoles, and quinolinones—scaffolds ubiquitous in kinase inhibitors and GPCR modulators.

This guide provides a robust, scalable protocol for its synthesis via nucleophilic acyl substitution, designed to minimize side reactions and maximize purity without chromatographic separation.^[1]

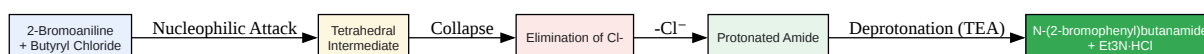
Chemical Theory & Mechanism^[2]^[3]

The synthesis relies on the Nucleophilic Acyl Substitution of butyryl chloride by 2-bromoaniline.^[1] Unlike simple aliphatic amines, the aniline nitrogen is less nucleophilic due to resonance delocalization into the aromatic ring and the steric/electronic influence of the ortho-bromine atom.^[1]

To drive this reaction to completion, we utilize a base (Triethylamine) to scavenge the hydrochloric acid byproduct, shifting the equilibrium forward and preventing the protonation of the unreacted aniline.[1]

Reaction Mechanism Diagram

The following diagram illustrates the stepwise mechanism: nucleophilic attack, tetrahedral intermediate formation, and elimination.[1]



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Figure 1: Mechanistic pathway for the acylation of 2-bromoaniline.

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linear-scalable up to 100 mmol.[1]

Materials & Stoichiometry

Reagent	MW (g/mol)	Equiv.[1]	Amount	Role
2-Bromoaniline	172.02	1.0	1.72 g	Limiting Reagent
Butyryl Chloride	106.55	1.1	1.17 g (1.1 mL)	Acylation Agent
Triethylamine (TEA)	101.19	1.2	1.21 g (1.7 mL)	HCl Scavenger
Dichloromethane (DCM)	84.93	-	20 mL	Solvent (Anhydrous)

Step-by-Step Procedure

- Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

- Solubilization: Charge the RBF with 2-bromoaniline (1.72 g) and DCM (15 mL). Add Triethylamine (1.7 mL). Stir until a clear, homogeneous solution forms.
- Cooling: Submerge the flask in an ice-water bath (0 °C) for 10 minutes. Reason: Controlling the exotherm minimizes the formation of di-acylated byproducts.[1]
- Addition: Dilute Butyryl Chloride (1.1 mL) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes using a pressure-equalizing addition funnel or syringe pump.
 - Observation: White smoke (TEA·HCl salts) will begin to precipitate immediately.[1]
- Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The aniline spot (Rf ~0.[1]4) should disappear, replaced by the amide (Rf ~0.3).[1]
- Quench & Workup:
 - Dilute with DCM (20 mL).
 - Wash with 1M HCl (2 x 20 mL) to remove excess TEA and unreacted aniline.[1]
 - Wash with Sat. NaHCO₃ (2 x 20 mL) to neutralize residual acid.
 - Wash with Brine (20 mL).[1]
- Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield an off-white solid.[1]

Purification Strategy

While column chromatography can be used, recrystallization is preferred for this intermediate to ensure removal of trace colored impurities.[1]

- Solvent System: Ethanol/Water (9:1) or Hexane/Ethyl Acetate.[1]
- Method: Dissolve crude solid in minimal boiling Ethanol. Add warm water dropwise until turbidity persists.[1] Cool slowly to 4 °C.

Characterization & Validation

A self-validating system requires checking the product against predicted spectral data to confirm identity and purity.^[1]

Nuclear Magnetic Resonance (NMR)

The presence of the butyryl chain and the ortho-substituted ring provides a distinct fingerprint.^[1]

- ¹H NMR (400 MHz, CDCl₃):
 - δ 8.35 (br s, 1H, NH): Downfield shift due to H-bonding and electron-withdrawing Br.
 - δ 8.25 (d, J=8.0 Hz, 1H, Ar-H3): The proton ortho to the amide is deshielded by the carbonyl anisotropy.^[1]
 - δ 7.50 (dd, J=8.0, 1.5 Hz, 1H, Ar-H6): Proton ortho to Bromine.^[1]
 - δ 7.30 (m, 1H, Ar-H5) & δ 6.95 (m, 1H, Ar-H4): Remaining aromatic protons.
 - δ 2.42 (t, J=7.4 Hz, 2H, α-CH₂): Adjacent to Carbonyl.^[1]
 - δ 1.78 (sextet, J=7.4 Hz, 2H, β-CH₂): Multiplet coupling to both methyl and alpha-methylene.
 - δ 1.02 (t, J=7.4 Hz, 3H, -CH₃): Terminal methyl group.^[1]

Infrared Spectroscopy (FT-IR)

- 3280 cm⁻¹: N-H stretching (sharp band).
- 1665 cm⁻¹: C=O stretching (Amide I band).^[1]
- 1530 cm⁻¹: N-H bending (Amide II band).^[1]
- 750 cm⁻¹: C-Br stretch (characteristic of ortho-substitution).

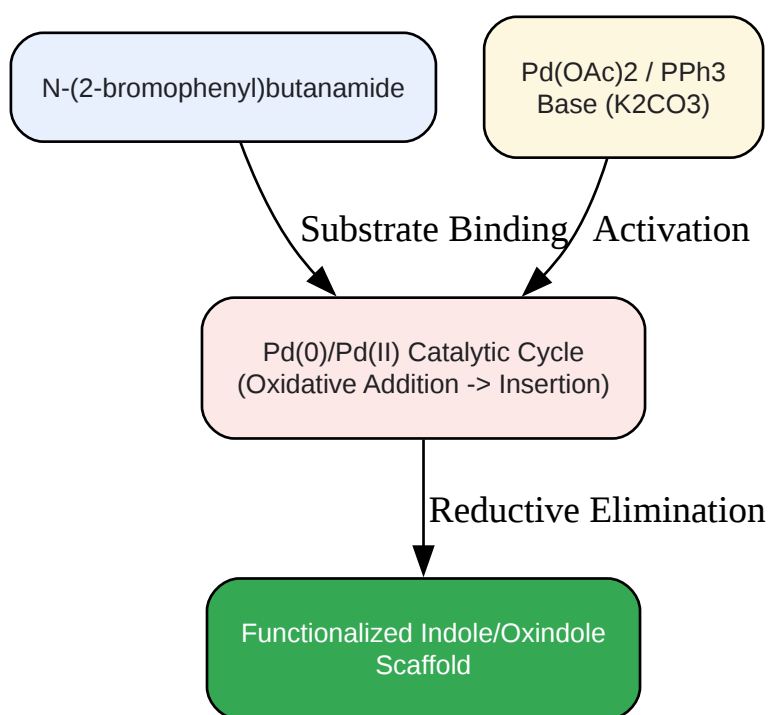
Physical Properties^[1]

- Physical State: White to off-white crystalline solid.[1]
- Melting Point: Expected range 75–80 °C.[1] (Note: Ortho-bromo substitution typically lowers the MP relative to the para-isomer).[1]

Advanced Application: Intramolecular Heck Cyclization[3]

The primary utility of **N-(2-bromophenyl)butanamide** is as a precursor for generating oxindoles via the Intramolecular Heck Reaction.[1] This transformation utilizes the ortho-bromo handle to form a C-C bond with the alkyl side chain (if functionalized) or via intermolecular coupling followed by cyclization.[1]

Below is the workflow for a standard application where this amide acts as a substrate for Pd-catalyzed coupling.



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Figure 2: Workflow for utilizing the amide in Pd-catalyzed heterocycle synthesis.

Safety & Handling

- 2-Bromoaniline: Toxic if swallowed or absorbed through skin.[1] Potential sensitizer.[1] Use nitrile gloves.[1]
- Butyryl Chloride: Corrosive and lachrymator.[1] Reacts violently with water to release HCl gas.[1] Must be handled in a fume hood.
- Waste Disposal: Quenched aqueous layers contain triethylamine hydrochloride and should be treated as basic organic waste.[1]

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